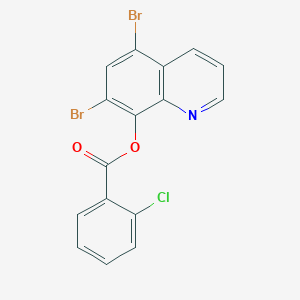

5,7-Dibromoquinolin-8-yl 2-chlorobenzoate

Description

5,7-Dibromoquinolin-8-yl 2-chlorobenzoate is a brominated quinoline derivative esterified with a 2-chlorobenzoate group. The quinoline core is substituted with bromine at the 5- and 7-positions, while the 8-position is functionalized via an ester linkage to a 2-chlorobenzoic acid moiety. This compound is synthesized through nucleophilic substitution reactions involving 5,7-dibromo-8-hydroxyquinoline and activated 2-chlorobenzoyl derivatives under basic conditions, as demonstrated in analogous syntheses .

Quinoline derivatives are renowned for their antimicrobial and chelating properties, with bromination enhancing electron-withdrawing effects and steric bulk. The 2-chlorobenzoate group contributes lipophilicity and influences hydrolysis stability. This combination positions the compound as a candidate for applications in medicinal chemistry and materials science.

Propriétés

IUPAC Name |

(5,7-dibromoquinolin-8-yl) 2-chlorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8Br2ClNO2/c17-11-8-12(18)15(14-9(11)5-3-7-20-14)22-16(21)10-4-1-2-6-13(10)19/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMEZWVKSWMCSLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C3=C2N=CC=C3)Br)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8Br2ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dibromoquinolin-8-yl 2-chlorobenzoate typically involves the reaction of 5,7-dibromo-8-hydroxyquinoline with 2-chlorobenzoic acid. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and optimized reaction conditions helps in achieving high efficiency and cost-effectiveness in the production process .

Analyse Des Réactions Chimiques

Types of Reactions

5,7-Dibromoquinolin-8-yl 2-chlorobenzoate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can lead to the formation of dehalogenated products.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selective and efficient transformation .

Major Products Formed

The major products formed from these reactions include quinoline N-oxide derivatives, dehalogenated quinoline compounds, and substituted quinoline derivatives. These products have diverse applications in various fields .

Applications De Recherche Scientifique

5,7-Dibromoquinolin-8-yl 2-chlorobenzoate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs for treating infectious diseases and cancer.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mécanisme D'action

The mechanism of action of 5,7-Dibromoquinolin-8-yl 2-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to bacterial cell death .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Effects on the Quinoline Core

5,7-Dihaloquinoline Derivatives

- Chlorine’s smaller atomic radius may improve packing efficiency in crystalline phases, as seen in related quinoline amides .

- Unsubstituted Quinoline Esters: Lack of bromine diminishes electron-withdrawing effects, increasing susceptibility to nucleophilic attack on the ester group. Such analogs are less thermally stable and exhibit weaker antimicrobial activity compared to brominated derivatives .

Bromine Positioning

Variations in the Benzoate Moiety

Substituent Electronic Effects

- 2-Nitrobenzoate Esters : The nitro group (e.g., in methyl 2-nitrobenzoate) introduces stronger electron-withdrawing effects than chlorine, accelerating ester hydrolysis but reducing lipophilicity. This may decrease bioavailability in hydrophobic environments .

- 2-Methoxybenzoate Esters : Methoxy groups (e.g., methyl 2-methoxybenzoate) donate electron density, destabilizing the ester toward hydrolysis but improving solubility in polar solvents. Such derivatives are less persistent in environmental matrices .

Environmental Degradation

- 2-Chlorobenzoate vs. 2-Hydroxybenzoate: The chlorine substituent in 2-chlorobenzoate confers resistance to microbial degradation compared to 2-hydroxybenzoate (salicylate), which is rapidly metabolized via catechol pathways. Enzymes like 2-chlorobenzoate dioxygenase are required for degradation, limiting biodegradation rates in non-specialized microbial communities .

Antibacterial Activity

- Compared to N,N-dicyclohexyl-2-(5,7-dibromoquinolin-8-yloxy)acetamide, the 2-chlorobenzoate ester exhibits reduced hydrogen-bonding capacity due to the absence of an amide proton. This may lower affinity for bacterial metalloenzymes but improve membrane permeability .

Chemotactic Interactions

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Synthetic Flexibility: The ester linkage allows modular substitution, enabling tuning of electronic and steric properties for targeted applications. For example, 2-chlorobenzoate derivatives are utilized in click chemistry for nanomaterials synthesis .

- Environmental Persistence : The 2-chlorobenzoate group’s resistance to degradation necessitates careful assessment of ecological impact, though its low chemotactic induction may mitigate unintended microbial effects .

- Drug Design: Combining brominated quinolines with halogenated benzoates balances lipophilicity and stability, offering a scaffold for antimicrobial agents with improved pharmacokinetics.

Activité Biologique

5,7-Dibromoquinolin-8-yl 2-chlorobenzoate is a quinoline derivative notable for its potential biological activities, particularly in antimicrobial and anticancer research. The compound's unique structural features, including the presence of bromine and chlorine atoms, contribute to its reactivity and biological efficacy. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Key Features:

- Bromine Atoms: Contribute to the compound's unique reactivity.

- Chlorobenzoate Moiety: Influences the biological activity and solubility.

5,7-Dibromoquinolin-8-yl 2-chlorobenzoate exhibits its biological effects primarily through:

- Inhibition of DNA Synthesis: The compound targets bacterial DNA gyrase and type IV topoisomerase, crucial enzymes in DNA replication. By inhibiting these enzymes, it disrupts bacterial cell division and leads to cell death.

- Antimicrobial Activity: Its ability to intercalate into DNA suggests a mechanism for disrupting normal cellular functions, making it a candidate for further investigation as an antimicrobial agent.

Antimicrobial Properties

Research indicates that 5,7-Dibromoquinolin-8-yl 2-chlorobenzoate has significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) varying based on the bacterial species.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines. The mechanism involves inducing apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial membrane potential.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 10 |

| A549 (Lung Cancer) | 20 |

Case Studies

-

Study on Antimicrobial Efficacy:

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various quinoline derivatives, including 5,7-Dibromoquinolin-8-yl 2-chlorobenzoate. The results indicated that this compound exhibited superior activity compared to other derivatives tested. -

Anticancer Research:

Another study in Cancer Letters investigated the cytotoxic effects of the compound on several cancer cell lines. It was found that the compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.